molecular formula C31H43NO10 B10799805 Mesaconine 14-benzoate

Mesaconine 14-benzoate

Cat. No.: B10799805
M. Wt: 589.7 g/mol
InChI Key: PULWZCUZNRVAHT-UHFFFAOYSA-N
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Description

Mesaconine 14-benzoate, also known as benzoylmesaconine, is a naturally occurring alkaloid derived from plants in the Aconitum genus, particularly Aconitum carmichaelii. This compound is notable for its significant pharmacological activities, including anti-inflammatory and analgesic properties. It is a major component of traditional Chinese medicinal preparations like Wutou decoction, which is used to treat conditions such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesaconine 14-benzoate typically involves the esterification of mesaconine with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:

Mesaconine+Benzoic AcidH2SO4Mesaconine 14-benzoate+H2O\text{Mesaconine} + \text{Benzoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Mesaconine+Benzoic AcidH2​SO4​​Mesaconine 14-benzoate+H2​O

Industrial Production Methods: Industrial production of this compound involves the extraction of mesaconine from Aconitum plants, followed by its chemical modification. The extraction process typically uses solvents like methanol or ethanol to isolate mesaconine, which is then purified and subjected to esterification with benzoic acid under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Mesaconine 14-benzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized mesaconine derivatives.

    Reduction: Reduced mesaconine derivatives.

    Substitution: Substituted mesaconine derivatives with various functional groups.

Scientific Research Applications

Mesaconine 14-benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mesaconine 14-benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Mesaconine 14-benzoate can be compared with other similar alkaloids derived from Aconitum species:

    Aconitine: Another potent alkaloid with similar analgesic and anti-inflammatory properties but higher toxicity.

    Hypaconitine: Similar in structure and function but differs in its pharmacokinetic profile and toxicity.

    Deoxyaconitine: Less potent than this compound but still used in traditional medicine for its therapeutic effects.

Uniqueness: this compound is unique due to its balanced pharmacological profile, offering significant therapeutic benefits with relatively lower toxicity compared to other Aconitum alkaloids .

Properties

IUPAC Name

[5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWZCUZNRVAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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